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Compound of Interest

Compound Name: 4,6-Dichloro-2-phenylquinazoline

Cat. No.: B1605665 Get Quote

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine

rings, stands as a "privileged structure" in the landscape of medicinal chemistry. Its rigid, planar

nature and versatile synthetic accessibility have made it the foundation for a multitude of

compounds with a broad spectrum of pharmacological activities, including anticancer,

antimicrobial, anti-inflammatory, and antihypertensive properties[1][2][3][4]. Several quinazoline

derivatives have been successfully developed into clinically approved drugs, particularly as

kinase inhibitors in oncology, such as gefitinib and erlotinib[3][5].

This guide focuses on a specific, highly functionalized derivative: 4,6-dichloro-2-
phenylquinazoline. The strategic placement of its substituents—a phenyl group at the C2

position and chlorine atoms at the C4 and C6 positions—creates a molecule that is not only a

target of interest itself but, more importantly, a versatile intermediate for the synthesis of

extensive compound libraries. The chloro substituents, particularly at the C4 position, serve as

reactive handles for introducing diverse functionalities, making this scaffold a cornerstone for

structure-activity relationship (SAR) studies. This document provides a comprehensive

technical overview of its structure, synthesis, reactivity, and potential applications for

researchers, scientists, and professionals in drug development.

Core Chemical Structure and Physicochemical
Properties
The foundational identity of 4,6-dichloro-2-phenylquinazoline is defined by its unique

arrangement of atoms and the resulting physical characteristics. These properties are critical
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for its handling, formulation, and analysis in any research and development context.

Caption: Chemical structure of 4,6-Dichloro-2-phenylquinazoline.

Table 1: Physicochemical Properties of 4,6-Dichloro-2-phenylquinazoline

Property Value Source

CAS Number 54665-93-9 [6][7]

Molecular Formula C₁₄H₈Cl₂N₂ -

Molecular Weight 275.14 g/mol -

Appearance Solid (Predicted) [8]

Boiling Point 326.5 ± 42.0 °C (Predicted) [9]

Density 1.441 ± 0.06 g/cm³ (Predicted) [9]

Storage Conditions
Sealed in dry, Room

Temperature
[9]

Synthesis and Mechanistic Rationale
The synthesis of the quinazoline core is well-established, with the Niementowski quinazoline

synthesis being a classic and widely used method that typically involves the reaction of

anthranilic acids with amides.[10][11] For 4,6-dichloro-2-phenylquinazoline, a common and

efficient strategy involves a two-step process starting from a substituted precursor, followed by

a chlorination step. This approach provides a high degree of control and generally good yields.

A plausible and field-proven synthetic pathway begins with the cyclization to form a

quinazolinone intermediate, which is subsequently chlorinated.

Plausible Synthetic Pathway:

Step 1: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one. This intermediate is formed via

the condensation of 5-chloro-2-aminobenzamide with benzaldehyde. This reaction can be

catalyzed by an oxidizing agent like iodine in a suitable solvent such as ethanol.
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Step 2: Chlorination to 4,6-Dichloro-2-phenylquinazoline. The hydroxyl group of the

quinazolinone tautomer at the C4 position is converted to a chloro group. This is a crucial

step for activating the molecule for further derivatization. The reagent of choice for this

transformation is typically a strong chlorinating agent like phosphorus oxychloride (POCl₃) or

thionyl chloride (SOCl₂), often under reflux conditions.[3][12] Phosphorus oxychloride is

particularly effective as it acts as both the reagent and, in some cases, the solvent, driving

the reaction to completion.

Step 1: Quinazolinone Formation

Step 2: Chlorination

5-Chloro-2-aminobenzamide
+ Benzaldehyde

6-Chloro-2-phenylquinazolin-4(3H)-one

  I₂, EtOH, rt

4,6-Dichloro-2-phenylquinazoline

  POCl₃, Reflux

Purification
(Column Chromatography)

  Work-up

Final Product

Click to download full resolution via product page

Caption: General synthetic workflow for 4,6-dichloro-2-phenylquinazoline.
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Experimental Protocol (Adapted from Analogous
Syntheses)
The following protocol is a representative, self-validating procedure adapted from established

methods for synthesizing substituted 4-chloroquinazolines.[3][12]

Step 1: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one

To a solution of 5-chloro-2-aminobenzamide (1 equivalent) and benzaldehyde (1.1

equivalents) in ethanol, add iodine (I₂) (1.2 equivalents).

Stir the reaction mixture at room temperature for approximately 5 hours.

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess

iodine.

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the

crude 6-chloro-2-phenylquinazolin-4(3H)-one. The product can be used in the next step

without further purification if purity is sufficient.

Step 2: Synthesis of 4,6-Dichloro-2-phenylquinazoline

Suspend the crude 6-chloro-2-phenylquinazolin-4(3H)-one (1 equivalent) in phosphorus

oxychloride (POCl₃) (5-10 equivalents).

Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

Heat the mixture to reflux (approximately 90-110 °C) for 3-5 hours, monitoring by TLC until

the starting material is consumed.

Carefully cool the reaction mixture to room temperature and slowly pour it onto crushed ice

with vigorous stirring to quench the excess POCl₃.

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate)

until a precipitate forms.
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Filter the solid, wash thoroughly with water, and dry.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to afford pure 4,6-dichloro-2-phenylquinazoline.

Structural Elucidation via Spectroscopic Analysis
Confirmation of the chemical structure of 4,6-dichloro-2-phenylquinazoline is unequivocally

achieved through a combination of modern spectroscopic techniques. Each method provides a

unique piece of the structural puzzle.

Table 2: Predicted Spectroscopic Data for Structural Confirmation
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Technique Expected Observations Rationale

¹H NMR
Multiple signals in the aromatic

region (δ 7.5-8.5 ppm).

Protons on the quinazoline

core and the 2-phenyl ring will

appear as distinct multiplets or

doublets, with chemical shifts

influenced by the electron-

withdrawing chloro and

nitrogen atoms.

¹³C NMR Signals >120 ppm.

All carbons are sp² hybridized.

Key signals include those for

C-Cl carbons, quaternary

carbons of the fused ring

system, and the carbons of the

phenyl substituent. The C4

carbon will be significantly

deshielded.

IR Spectroscopy

~1610-1650 cm⁻¹ (C=N

stretch)~1450-1600 cm⁻¹ (C=C

aromatic stretch)~1000-1100

cm⁻¹ (C-Cl stretch)

These absorption bands are

characteristic of the

quinazoline core, the aromatic

rings, and the carbon-chlorine

bonds, respectively.[13]

Mass Spec. (MS)

Molecular ion peak (M⁺) at m/z

274.Characteristic isotopic

pattern (M⁺, M+2, M+4).

The molecular weight is

275.14. The presence of two

chlorine atoms will produce a

distinctive isotopic cluster with

an approximate ratio of 9:6:1,

confirming the presence of two

chlorine atoms in the molecule.

Chemical Reactivity: The C4-Position as a
Nucleophilic Hotspot
The chemical behavior of 4,6-dichloro-2-phenylquinazoline is dominated by the reactivity of

the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring system makes
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the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).

[14] This feature is the cornerstone of its utility as a synthetic intermediate.

The chlorine atom at C4 is a good leaving group and can be readily displaced by a wide variety

of nucleophiles, most commonly primary and secondary amines.[15] This reaction is the

principal method for generating libraries of 4-aminoquinazoline derivatives, a chemical class

renowned for its kinase inhibitory activity.[15] The C6-chloro substituent is significantly less

reactive towards nucleophilic substitution under standard conditions, allowing for regioselective

functionalization at the C4 position.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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